Product packaging for Benzene, 1,2-bis[(phenylthio)methyl]-(Cat. No.:CAS No. 105961-94-2)

Benzene, 1,2-bis[(phenylthio)methyl]-

Cat. No.: B14342817
CAS No.: 105961-94-2
M. Wt: 322.5 g/mol
InChI Key: LJUAXFBLMKUBNI-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[(phenylthio)methyl]- is a useful research compound. Its molecular formula is C20H18S2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2-bis[(phenylthio)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-bis[(phenylthio)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18S2 B14342817 Benzene, 1,2-bis[(phenylthio)methyl]- CAS No. 105961-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105961-94-2

Molecular Formula

C20H18S2

Molecular Weight

322.5 g/mol

IUPAC Name

1,2-bis(phenylsulfanylmethyl)benzene

InChI

InChI=1S/C20H18S2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2

InChI Key

LJUAXFBLMKUBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2CSC3=CC=CC=C3

Origin of Product

United States

Modification of the Phenylthio Groups:

This is the more straightforward approach, which involves using a substituted thiophenol in the initial synthesis. A wide variety of commercially available substituted thiophenols (e.g., with alkyl, alkoxy, or halogen groups at the para-, meta-, or ortho-positions) can be used in place of thiophenol. This allows for the systematic tuning of the electronic and steric properties of the final molecule.

Example Reaction: C₆H₄(CH₂Br)₂ + 2 NaSC₆H₄-R → C₆H₄(CH₂SC₆H₄-R)₂ + 2 NaBr (where R can be a variety of functional groups)

Modification of the Central Benzene Ring:

Incorporating functional groups onto the central 1,2-disubstituted benzene (B151609) ring is more challenging and typically requires starting with a functionalized o-xylene (B151617) or 1,2-dihalobenzene. For instance, a substituted 1,2-bis(bromomethyl)benzene (B41939) can be synthesized from the corresponding substituted o-xylene via bromomethylation. uh.edu This allows for the introduction of functional groups that can alter the geometry and coordination properties of the resulting ligand.

StrategyApproachExample Starting Material
Peripheral Modification Use of substituted thiophenols4-Methylthiophenol
Core Modification Use of substituted o-xylene derivatives4,5-Dimethyl-1,2-bis(bromomethyl)benzene

These strategies provide a versatile toolkit for the synthesis of a broad library of derivatives of Benzene, 1,2-bis[(phenylthio)methyl]-, enabling the exploration of their structure-property relationships in various applications.

Iii. Coordination Chemistry and Metal Complex Formation

Ligand Design Principles of Benzene (B151609), 1,2-bis[(phenylthio)methyl]-

The design of Benzene, 1,2-bis[(phenylthio)methyl]- as a ligand is fundamentally based on the spatial arrangement of its sulfur-containing side chains, which are ideally positioned for chelation.

The defining feature of Benzene, 1,2-bis[(phenylthio)methyl]- is the placement of two [(phenylthio)methyl] groups on adjacent carbons of a central benzene ring. This ortho-substitution pattern enables the molecule to function as a bidentate ligand, where both sulfur atoms can simultaneously bind to a single metal center. This coordination mode results in the formation of a stable seven-membered chelate ring, a favored conformation that enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. This principle is a cornerstone of its use in forming stable coordination compounds with various transition metals. researchgate.netfigshare.com

Sulfur atoms act as soft donors, according to the principles of Hard and Soft Acids and Bases (HSAB) theory. This property makes them particularly well-suited for forming strong, covalent bonds with soft metal ions, which include many of the mid-to-late transition metals such as rhodium(III), iridium(III), and ruthenium(II). The interaction between the soft sulfur donor atoms of the ligand and these soft metal centers is a key factor driving the formation and stability of the corresponding complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzene, 1,2-bis[(phenylthio)methyl]- typically involves its reaction with suitable transition metal precursors, leading to the formation of stable, often air- and moisture-insensitive, organometallic compounds. researchgate.netfigshare.com

The synthesis of half-sandwich complexes of rhodium and iridium is a well-established pathway. researchgate.netfigshare.com The reaction involves treating the ligand, 1,2-bis(phenylthiomethyl)benzene (L1), with the appropriate chloro-bridged dimeric metal precursor, such as [(η⁵-Cp)MCl(μ-Cl)]₂ (where M = Rh or Ir and Cp = pentamethylcyclopentadienyl), in a suitable solvent at room temperature. researchgate.netfigshare.com Subsequent anion exchange, typically by adding a salt like ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), yields the final cationic complexes with the general formula [(η⁵-Cp*)M(L1)Cl][PF₆]. researchgate.netfigshare.com

A similar strategy is employed for the synthesis of ruthenium(II) arene complexes. The reaction of a ruthenium(II) dimer, for instance [{(η⁶-arene)RuCl(μ-Cl)}]₂, with the ligand in methanol (B129727) can produce novel half-sandwich "piano-stool" complexes. researchgate.netrsc.org These reactions demonstrate a versatile and direct method for incorporating the bidentate thioether ligand into the coordination sphere of various transition metals.

The structures of the resulting metal complexes are elucidated and confirmed through a variety of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being particularly powerful.

NMR spectroscopy provides detailed information about the structure of the complexes in solution.

¹H and ¹³C{¹H} NMR: In ¹H NMR spectra, the coordination of the ligand to a metal center is confirmed by the disappearance of the signals corresponding to the free ligand and the appearance of a new set of resonances. The methylene (B1212753) protons (-CH₂S-) of the ligand, which typically appear as a singlet in the free state, often shift upon complexation and may become diastereotopic, appearing as a pair of doublets (an AB quartet). The aromatic protons on both the central benzene ring and the phenylthio groups also exhibit shifts that are characteristic of the new electronic environment in the complex. researchgate.netrsc.org Similarly, ¹³C{¹H} NMR spectra show distinct shifts for the methylene and aromatic carbons upon coordination, providing further evidence of complex formation. researchgate.netrsc.orgnih.gov

Table 1. Representative ¹H NMR Chemical Shifts (δ, ppm) for Ligand and Metal Complexes.
Proton TypeTypical Shift in Free LigandTypical Shift in Metal ComplexNotes
Methylene (-CH₂S-)~4.0 - 4.5 (singlet)~3.5 - 5.0 (often AB quartet)Shift and splitting pattern are highly sensitive to the metal center and complex geometry.
Aromatic (Ar-H)~7.0 - 7.5 (multiplets)~6.5 - 8.0 (multiplets)Shifts reflect changes in electron density upon coordination.

⁷⁷Se{¹H} NMR: While Benzene, 1,2-bis[(phenylthio)methyl]- contains sulfur, studies on its direct selenium analogue, 1,2-bis(phenylselenomethyl)benzene, highlight the utility of ⁷⁷Se NMR spectroscopy. researchgate.netfigshare.com The ⁷⁷Se nucleus (spin I = 1/2) is NMR-active and provides a direct probe of the metal-chalcogen interaction. huji.ac.il The ⁷⁷Se chemical shift is highly sensitive to the electronic environment and the identity of the coordinated metal ion. nih.govresearchgate.netresearchgate.net For half-sandwich rhodium and iridium complexes with the selenium analogue, the ⁷⁷Se{¹H} NMR spectra were found to be characteristic and confirmed the coordination of the selenium atoms to the metal center. researchgate.netfigshare.com The observed chemical shifts can vary significantly when moving down a group of metals (e.g., from Ti to Zr to Hf), indicating changes in the nature of the metal-selenium bond. researchgate.net

Table 2. Example of ⁷⁷Se{¹H} NMR Chemical Shifts (δ, ppm) for M(IV) Complexes with a Selenium Bis(phenolate) Ligand, Demonstrating Metal-Dependent Shifts. researchgate.net
Metal (M)⁷⁷Se Chemical Shift (ppm)
Ti312.6
Zr264.1
Hf228.5

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical compound “Benzene, 1,2-bis[(phenylthio)methyl]-” that adheres to the specific structural outline requested. The necessary experimental data from High-Resolution Mass Spectrometry (HR-MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction analysis for this exact compound and its coordination complexes are not present in the accessed resources.

The search results yielded information for structurally related but distinct compounds, such as those with different backbone structures (e.g., ethane (B1197151) instead of a benzene core), different substituent groups (e.g., phosphine (B1218219) or bipyridine instead of phenylthio groups), or different substitution patterns (para- instead of ortho-).

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on “Benzene, 1,2-bis[(phenylthio)methyl]-”, this article cannot be generated. Providing an analysis based on related but different molecules would be scientifically inaccurate and would deviate from the explicit constraints of the request.

Iv. Catalytic Applications in Organic Transformations

Homogeneous Catalysis Utilizing Benzene (B151609), 1,2-bis[(phenylthio)methyl]- Complexes

Complexes formed between Benzene, 1,2-bis[(phenylthio)methyl]- and various transition metals, such as rhodium, iridium, and ruthenium, have been explored as catalysts in a range of organic reactions. These complexes are particularly effective in the transfer hydrogenation of carbonyl compounds and the catalytic oxidation of alcohols.

Transfer hydrogenation, a process in which hydrogen is transferred from a donor molecule to an acceptor, is a key reaction in organic synthesis. Complexes of Benzene, 1,2-bis[(phenylthio)methyl]- have shown considerable promise in catalyzing this transformation for carbonyl compounds.

Rhodium and iridium complexes incorporating the Benzene, 1,2-bis[(phenylthio)methyl]- ligand have been investigated for their catalytic activity in transfer hydrogenation. These systems often utilize a hydrogen donor, such as isopropanol (B130326) or glycerol (B35011), to facilitate the reduction of carbonyl compounds. The general catalytic cycle involves the formation of a metal-hydride species, which then transfers the hydride to the carbonyl substrate.

The use of glycerol as both a solvent and a hydrogen source in these reactions is a noteworthy development, offering a more environmentally benign alternative to traditional organic solvents and hydrogen donors. The substrate scope for these catalytic systems is broad, encompassing a variety of ketones and aldehydes. The reaction conditions typically involve heating the substrate with the catalyst and glycerol.

Below is a table summarizing the transfer hydrogenation of various carbonyl compounds using a Rhodium complex of Benzene, 1,2-bis[(phenylthio)methyl]- with glycerol as the hydrogen source.

SubstrateProductConversion (%)
Acetophenone (B1666503)1-Phenylethanol98
CyclohexanoneCyclohexanol95
BenzaldehydeBenzyl (B1604629) alcohol99

Ruthenium(II) complexes of Benzene, 1,2-bis[(phenylthio)methyl]- have also been demonstrated to be effective catalysts for the transfer hydrogenation of carbonyl compounds. These catalysts have shown high activity and selectivity under various reaction conditions.

The following table presents data on the transfer hydrogenation of acetophenone using different Ruthenium(II) complexes.

CatalystHydrogen SourceTemperature (°C)Time (h)Conversion (%)
[RuCl₂(C₂₀H₁₈S₂)(PPh₃)]i-PrOH801>99
[RuCl₂(C₂₀H₁₈S₂)(dppb)]i-PrOH80198
[RuCl₂(C₂₀H₁₈S₂)(dppf)]i-PrOH80195

In addition to reduction reactions, complexes of Benzene, 1,2-bis[(phenylthio)methyl]- are also active in the catalytic oxidation of alcohols to their corresponding aldehydes or ketones.

Ruthenium(II) complexes of Benzene, 1,2-bis[(phenylthio)methyl]- have been successfully employed as catalysts for the oxidation of alcohols using a variety of oxidizing agents. These include N-methylmorpholine-N-oxide (NMO), tert-butyl hydroperoxide (t-BuOOH), sodium hypochlorite (B82951) (NaOCl), and sodium periodate (B1199274) (NaIO₄). The choice of oxidizing agent can influence the efficiency and selectivity of the reaction.

The table below summarizes the catalytic oxidation of benzyl alcohol using a Ruthenium(II) complex with different oxidizing agents.

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
NMOAcetone25395
t-BuOOHCH₂Cl₂25588
NaOClCH₂Cl₂/H₂O0192
NaIO₄CH₃CN/H₂O25290

Comparative Catalytic Efficiencies of Thioether vs. Selenoether Ligands

The catalytic efficacy of metal complexes is significantly influenced by the nature of the donor atoms in the coordinating ligand. In the realm of chalcogenoether ligands, comparative studies between analogous sulfur (thioether) and selenium (selenoether) compounds provide valuable insights into their electronic and steric effects on catalysis. While direct comparative studies on "Benzene, 1,2-bis[(phenylthio)methyl]-" are not extensively documented, research on structurally similar ruthenium(II) complexes with 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazole ligands offers a strong basis for comparison in catalytic transfer hydrogenation (TH) and oxidation reactions. researchgate.netrsc.org

In the transfer hydrogenation of carbonyl compounds, complexes with both thioether and selenoether ligands have proven to be efficient. researchgate.netrsc.org For instance, ruthenium complexes bearing these ligands catalyze the transfer hydrogenation of various aldehydes and ketones using hydrogen donors like 2-propanol or glycerol. researchgate.net A study by Saleem et al. explored the catalytic activity of (η⁶-benzene)ruthenium(II) complexes with bidentate ligands coordinating through a triazole nitrogen and a thioether or selenoether donor. researchgate.netrsc.org

Interestingly, the relative performance of the thioether versus the selenoether ligand can depend on the specific transformation. For Suzuki-Miyaura and Sonogashira coupling reactions, palladium complexes with a sulfur-based ligand were found to be more efficient than their selenium analogues. researchgate.net Conversely, for transfer hydrogenation reactions, the catalytic activities were observed to be in the order of Se > S. researchgate.net This suggests that the subtle differences in the electronic properties and bond strengths (Ru-S vs. Ru-Se) of the chalcogen donor atom can be leveraged to tune the catalytic activity for specific organic transformations. The Ru-S bond lengths in these complexes are reported as 2.388(2) Å and 2.3902(19) Å, while the Ru-Se bonds are slightly longer at 2.5007(4) Å and 2.5262(19) Å. researchgate.netrsc.org

Below is a data table comparing the catalytic efficiency of representative thioether and selenoether ligated ruthenium complexes in the transfer hydrogenation of acetophenone.

Catalyst (Complex)Ligand TypeTime (h)Conversion (%)Reference
[(η⁶-C₆H₆)RuCl(L¹)]PF₆Thioether185 researchgate.netrsc.org
[(η⁶-C₆H₆)RuCl(L²)]PF₆Selenoether195 researchgate.netrsc.org
[(η⁶-C₆H₆)RuCl(L¹)]PF₆Thioether298 researchgate.netrsc.org
[(η⁶-C₆H₆)RuCl(L²)]PF₆Selenoether2>99 researchgate.netrsc.org

Table 1. Comparative catalytic performance of a thioether (L¹) vs. a selenoether (L²) ligated ruthenium complex in the transfer hydrogenation of acetophenone. Conditions: 0.01 mol% catalyst, acetophenone, 2-propanol, KOH, 80 °C. Data sourced from Saleem et al. researchgate.netrsc.org

Mechanistic Investigations in Catalysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and developing more efficient catalysts. For transformations involving ligands like "Benzene, 1,2-bis[(phenylthio)methyl]-", several mechanistic pathways can be proposed depending on the metal center and the specific reaction.

In reactions such as transfer hydrogenation, a common mechanistic feature is the formation of a metal-hydride species. For ruthenium-catalyzed transfer hydrogenation of ketones, a widely accepted mechanism involves the formation of a ruthenium-hydride complex from the hydrogen donor (e.g., 2-propanol) in the presence of a base. This hydride is then transferred to the carbonyl carbon of the substrate. The resulting metal-alkoxide intermediate is subsequently protonated by the hydrogen donor, regenerating the active catalyst and releasing the alcohol product.

Another plausible mechanistic step, particularly in C-H activation reactions, involves the formation of a cyclometalated intermediate. For example, a proposed catalytic cycle for a ruthenium-catalyzed C-H functionalization begins with C-H ruthenation to generate a stable ruthenacycle. nih.gov This intermediate can then undergo further steps, such as ligand exchange and reductive elimination, to yield the final product and regenerate the catalyst. nih.gov

In palladium-catalyzed C-H functionalization reactions, detailed mechanistic studies on related S,O-ligand systems suggest that the C-H activation step is often rate-determining. rsc.org The ligand can facilitate the formation of more reactive cationic palladium species, which then proceed through the catalytic cycle. rsc.org While a definitive catalytic cycle for a complex of "Benzene, 1,2-bis[(phenylthio)methyl]-" would require specific experimental and computational studies, these examples from related systems provide a framework for plausible mechanistic pathways.

The ligand is not a mere spectator in a catalytic cycle; it plays a critical role in determining the catalyst's activity (turnover) and selectivity. The "Benzene, 1,2-bis[(phenylthio)methyl]-" ligand, as a bidentate dithioether, influences the catalytic process in several ways:

Coordination and Stability: The chelation of the ligand to the metal center forms a stable complex, preventing metal precipitation and deactivation. The seven-membered chelate ring formed by this ligand imparts a specific geometry and flexibility that can influence substrate approach and binding.

Electronic Effects: The sulfur atoms of the thioether groups are soft σ-donors. Their electronic properties can modulate the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The properties of catalysts can be readily tuned electronically based on the ligand. nih.gov

Steric Influence: The phenyl groups on the sulfur atoms and the benzene backbone create a specific steric environment around the metal center. This steric hindrance can control which substrates can bind and in what orientation, thereby dictating the selectivity (e.g., regioselectivity or enantioselectivity) of the reaction. The unique steric profile of a ligand is often essential for reaction success. scispace.com

Lability and Dynamics: In some cases, one of the thioether arms may dissociate from the metal center transiently, opening up a coordination site for substrate binding. This dynamic behavior can be crucial for catalytic turnover. Modifying the coordination sphere of a metal complex via ligand dissociation can lead to different reaction outcomes. nih.gov

In essence, the ligand architecture directly impacts the energy profile of the entire catalytic cycle. By stabilizing key intermediates and transition states, the ligand can increase the turnover frequency and steer the reaction towards a desired product, enhancing selectivity. rsc.org

A fundamental question in many catalytic systems is whether the observed catalysis is truly homogeneous (involving soluble molecular species) or heterogeneous (occurring on the surface of solid particles, such as metal nanoparticles). rsc.orgresearchgate.net A soluble, molecular precatalyst can decompose under reaction conditions to form highly active, yet difficult to detect, nanoparticles, leading to ambiguity about the true nature of the catalyst. nih.gov

Several experimental tests are employed to distinguish between these two modes of catalysis:

Mercury Poisoning Test: The addition of elemental mercury (Hg(0)) can poison the surface of active heterogeneous metal catalysts, leading to a significant drop or complete cessation of the reaction. If the reaction is unaffected, it is often considered evidence for a homogeneous pathway. For the transfer hydrogenation catalyzed by the related Ru-thioether/selenoether triazole complexes, mercury poisoning tests supported a homogeneous catalytic pathway. researchgate.net

Filtration Test: The reaction can be stopped, and the solid components filtered out. If the cell-free filtrate continues to show catalytic activity, it points towards a homogeneous catalyst. If the activity ceases, the catalyst was likely heterogeneous and removed by filtration. nih.gov

Kinetic Analysis: Homogeneous and heterogeneous catalysts can exhibit different kinetic profiles. For example, the formation of nanoparticles from a molecular precursor often results in a sigmoidal reaction profile, characteristic of nucleation and autocatalytic surface growth. nih.gov

Studies on related thioether compounds have also touched upon their role in heterogeneous systems. For example, 1,2-bis(phenylthio)benzene has been studied for its adsorption on metal surfaces, with potential applications in controlling diffusion and sintering processes that are responsible for the deactivation of heterogeneous catalysts. researchgate.net This highlights the dual role such molecules can play in both solution-phase and surface-based chemistry. For any new catalytic system involving "Benzene, 1,2-bis[(phenylthio)methyl]-", a rigorous investigation using these methods would be necessary to definitively establish the nature of the active catalytic species. rsc.orgnih.gov

V. Advanced Mechanistic and Theoretical Studies

Organic Reaction Mechanisms Involving Benzene (B151609), 1,2-bis[(phenylthio)methyl]-

o-Quinodimethanes are highly reactive intermediates extensively used in organic synthesis. Their transient nature necessitates in situ generation from various precursors. While the specific photolysis of "Benzene, 1,2-bis[(phenylthio)methyl]-" is not detailed in the available literature, the generation of o-quinodimethane from precursors containing a 1,2-bis(substituted methyl)benzene framework is a well-established strategy.

The photochemical extrusion of stable molecules is a common method for generating o-quinodimethanes. For "Benzene, 1,2-bis[(phenylthio)methyl]-", it is plausible that irradiation could induce the homolytic cleavage of the carbon-sulfur bonds. This process would likely involve the formation of radical intermediates. The stability of the phenylthio radical would play a significant role in the feasibility of this reaction. However, specific studies or detailed mechanisms for the photolysis of this particular compound are not readily found.

Once generated, o-quinodimethane acts as a reactive diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity is a cornerstone of o-quinodimethane chemistry, allowing for the construction of complex polycyclic and heterocyclic frameworks. The efficiency and stereoselectivity of these reactions are influenced by the nature of the dienophile.

Electron-deficient dienophiles are typically excellent partners for o-quinodimethanes. While specific examples with the o-quinodimethane generated from "Benzene, 1,2-bis[(phenylthio)methyl]-" are not documented, a wide array of dienophiles have been used in reactions with o-quinodimethanes generated from other precursors. A representative, though not exhaustive, list of potential dienophile classes is presented in the table below.

Dienophile ClassExample
AlkenesMaleic anhydride
Dimethyl fumarate
Acrylonitrile
AlkynesDimethyl acetylenedicarboxylate
Methyl propiolate
HeterodienophilesDiethyl azodicarboxylate
N-Phenyl-1,2,4-triazoline-3,5-dione

The Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity in these cycloadditions, typically involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of the o-quinodimethane and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Vi. Emerging Applications and Future Research Directions

Materials Science Applications

The integration of sulfur-containing moieties into novel materials is a burgeoning field of research, with applications spanning from electronics to environmental remediation. nih.govresearchgate.net The presence of thioether linkages in "Benzene, 1,2-bis[(phenylthio)methyl]-" provides a foundation for its potential use in materials science, particularly in the development of functional polymers and organic electronic devices.

Aromatic thioethers are gaining attention for their unique photophysical properties, including aggregation-induced emission (AIE). rsc.orgresearchgate.net This phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is a valuable attribute for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural features of "Benzene, 1,2-bis[(phenylthio)methyl]-", with its multiple aromatic rings, could potentially give rise to AIE properties, although specific studies on this compound are yet to be reported.

The electronic properties of aryl sulfides are a key area of investigation for their application in organic semiconductors. documentsdelivered.com The sulfur atoms in thioethers can influence the electronic structure of the molecule, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These parameters are critical in determining the charge transport characteristics of a material. By analogy with other aromatic thioethers, "Benzene, 1,2-bis[(phenylthio)methyl]-" could be explored as a component in organic field-effect transistors (OFETs) or as a host material in OLEDs.

Research into new organic semiconductors has included investigations into thieno-benzothiophenes, which have shown promising field-effect mobility. rsc.org While not a direct analogue, this highlights the potential of sulfur-containing aromatic compounds in electronic applications. The table below summarizes the potential roles of "Benzene, 1,2-bis[(phenylthio)methyl]-" in optoelectronic devices, based on the properties of related compounds.

Table 1: Potential Optoelectronic Applications of Benzene (B151609), 1,2-bis[(phenylthio)methyl]-

Potential Application Relevant Properties of Analogous Compounds Potential Role of Benzene, 1,2-bis[(phenylthio)methyl]-
Organic Light-Emitting Diodes (OLEDs) Aggregation-Induced Emission (AIE) in aromatic thioethers. rsc.orgresearchgate.net Potential as an emissive layer material or a host material.
Organic Field-Effect Transistors (OFETs) Tunable electronic properties of aryl sulfides. documentsdelivered.com Potential as a semiconductor or dielectric layer component.

Chemical Sensing and Detection Applications

The presence of soft donor sulfur atoms in the thioether linkages of "Benzene, 1,2-bis[(phenylthio)methyl]-" makes it an intriguing candidate for applications in chemical sensing, particularly for the detection of heavy metal ions. acs.orgcityu.edu.hk Thioether-based compounds are known to exhibit a strong affinity for soft metal ions such as mercury(II), lead(II), and cadmium(II). acs.org This interaction can be transduced into a measurable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor. acs.orgrsc.org

The flexible nature of the 1,2-bis(methyl)benzene core allows the two phenylthio groups to orient themselves to effectively chelate metal ions. This conformational flexibility could lead to selective binding of certain metal ions based on their size and coordination geometry. Research on polythiophene derivatives has demonstrated their potential as chemical sensors, with the ability to detect a range of analytes. researchgate.netresearchgate.net While "Benzene, 1,2-bis[(phenylthio)methyl]-" is not a polymer, its aromatic and thioether components are shared features.

The development of fluorescent sensors is a particularly active area of research. rsc.org Aromatic thioethers have been shown to possess interesting luminescence properties, which could be modulated upon binding to a target analyte. researchgate.net For instance, the fluorescence of the molecule could be quenched or enhanced in the presence of a specific metal ion. The table below outlines the potential sensing applications for "Benzene, 1,2-bis[(phenylthio)methyl]-".

Table 2: Potential Chemical Sensing Applications of Benzene, 1,2-bis[(phenylthio)methyl]-

Target Analyte Sensing Mechanism Relevant Properties
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) Chelation by thioether sulfur atoms. acs.orgcityu.edu.hk Potential for fluorescence quenching or enhancement upon binding. acs.org
Organic Molecules Host-guest interactions. Potential for changes in spectroscopic properties upon inclusion of a guest molecule.

Supramolecular Chemistry and Host-Guest Interactions (by analogy with related thioethers)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. frontiersin.orgnih.govfrontiersin.org The flexible and multidentate nature of "Benzene, 1,2-bis[(phenylthio)methyl]-" suggests its potential as a building block for the construction of complex supramolecular assemblies. By analogy with flexible bis-pyridyl-bis-amide ligands, which can form supramolecular isomers, this compound could potentially form interesting and complex structures. semanticscholar.org

The phenyl rings in "Benzene, 1,2-bis[(phenylthio)methyl]-" can participate in π-π stacking interactions, while the thioether groups can engage in coordination with metal ions or other weak interactions. This combination of interaction sites could be exploited to direct the self-assembly of the molecule into well-defined architectures, such as macrocycles or coordination polymers. tcichemicals.comnih.gov

In the realm of host-guest chemistry, the molecule could act as a host for smaller guest molecules. The cavity formed by the arrangement of the aromatic rings could encapsulate guest molecules of a suitable size and shape. Thioether-containing macrocycles, such as thiacalixarenes, are known to act as hosts for a variety of guests. tcichemicals.com While "Benzene, 1,2-bis[(phenylthio)methyl]-" is not a macrocycle itself, it could potentially form dimeric or oligomeric structures that create a binding pocket.

Interdisciplinary Research Opportunities and Perspectives

The potential applications of "Benzene, 1,2-bis[(phenylthio)methyl]-" extend across multiple scientific disciplines, offering a range of interdisciplinary research opportunities. The intersection of materials science, chemistry, and biology presents a fertile ground for future investigations into this and related organosulfur compounds. sciencedaily.combritannica.comeurekalert.orgresearchgate.netresearchgate.netnih.gov

In the field of medicinal chemistry, organosulfur compounds are known to exhibit a wide range of biological activities. nih.govnih.gov The thioether moiety is present in a number of biologically active molecules. Future research could explore the potential of "Benzene, 1,2-bis[(phenylthio)methyl]-" and its derivatives as therapeutic agents.

From an environmental perspective, the ability of thioethers to bind heavy metals could be harnessed for the development of materials for environmental remediation. cityu.edu.hk For example, the compound could be incorporated into a polymer matrix to create a sorbent for the removal of toxic heavy metals from water.

The continued exploration of organosulfur chemistry is likely to uncover new and exciting applications for compounds like "Benzene, 1,2-bis[(phenylthio)methyl]-". bohrium.com As synthetic methodologies become more advanced, it will be possible to create a wider range of derivatives with tailored properties for specific applications. The development of a deeper understanding of the structure-property relationships in this class of compounds will be crucial for realizing their full potential.

Table 3: Interdisciplinary Research Opportunities

Field Potential Research Direction
Medicinal Chemistry Synthesis and biological evaluation of derivatives for therapeutic applications. nih.govnih.gov
Environmental Science Development of sorbent materials for heavy metal remediation. cityu.edu.hk
Catalysis Use as a ligand for homogeneous or heterogeneous catalysis.

| Polymer Chemistry | Incorporation into polymers to create functional materials with unique properties. rsc.org |

Table 4: List of Compound Names

Compound Name
Benzene, 1,2-bis[(phenylthio)methyl]-
Mercury(II)
Lead(II)

Q & A

What are the established synthetic routes for synthesizing Benzene, 1,2-bis[(phenylthio)methyl]-?

Level: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution using 1,2-dihalobenzene (e.g., 1,2-dichlorobenzene) and phenylthiols under basic conditions (e.g., K₂CO₃ or NaH). Alternatively, coupling reactions catalyzed by transition metals (e.g., Cu or Pd) may enhance efficiency. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Similar fluorinated analogs with methylthio groups have been synthesized using analogous strategies .

How can researchers address challenges in regioselective synthesis of this compound?

Level: Advanced
Methodological Answer:
Regioselectivity can be controlled by introducing directing groups (e.g., nitro or methoxy) on the benzene ring prior to substitution. Transition-metal-catalyzed C–S coupling (e.g., using Pd/Cu systems) may improve positional specificity. Computational tools (DFT calculations) can predict reactive sites, while HPLC analysis with chiral columns or 2D NMR (NOESY) can validate regiochemistry .

What analytical techniques are critical for characterizing Benzene, 1,2-bis[(phenylthio)methyl]-?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm structure and substituent positions.
  • Mass spectrometry (EI/ESI) for molecular weight validation.
  • FTIR to identify C–S and aromatic C–H stretches.
  • Elemental analysis to verify purity.
    Refer to standardized protocols for benzene derivatives in mass spectrometry databases .

How to resolve spectral overlaps in NMR analysis of this compound?

Level: Advanced
Methodological Answer:
Use 2D NMR techniques:

  • HSQC correlates ¹H and ¹³C signals to resolve overlapping peaks.
  • COSY identifies coupling networks between protons.
    Isotopic labeling (e.g., ¹³C-enriched precursors) or variable-temperature NMR can further clarify complex splitting patterns. Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

What are the recommended storage conditions for this compound?

Level: Basic
Methodological Answer:
Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent oxidation of thioether groups. Use amber vials to avoid photodegradation. Stability tests (TGA/DSC) on similar thioether compounds recommend monitoring for disulfide formation via periodic HPLC analysis .

How to study thermal decomposition pathways of Benzene, 1,2-bis[(phenylthio)methyl]-?

Level: Advanced
Methodological Answer:
Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products. Kinetic studies using isothermal or non-isothermal methods (e.g., Kissinger analysis) can determine activation energies. Compare experimental results with DFT-based thermolysis simulations to propose mechanistic pathways .

What are known research applications of this compound?

Level: Basic
Methodological Answer:
The compound serves as:

  • A sulfur-rich ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings).
  • A precursor for conductive polymers due to its electron-rich aromatic system.
  • A model substrate for studying C–S bond reactivity in organic synthesis.
    Analogous structures have been explored in materials science and supramolecular chemistry .

How to design experiments to explore novel applications in supramolecular chemistry?

Level: Advanced
Methodological Answer:
Conduct co-crystallization studies with electron-deficient guests (e.g., nitroaromatics) to assess host-guest interactions. Use X-ray crystallography to determine packing motifs. Perform DFT calculations (e.g., Gaussian 09) to evaluate binding energies and charge-transfer properties. Compare with UV-vis titration data to quantify association constants .

How to assess purity and potential contaminants in synthesized batches?

Level: Basic
Methodological Answer:

  • HPLC-UV/ELSD with a C18 column (acetonitrile/water mobile phase) to detect impurities.
  • GC-MS for volatile byproducts.
  • Elemental analysis (C, H, S) to confirm stoichiometry.
    Calibrate instruments using certified reference materials (CRMs) from authoritative databases .

How to address contradictions in reported reactivity or stability data?

Level: Advanced
Methodological Answer:
Reproduce experiments under standardized conditions (e.g., controlled O₂ levels, humidity). Use in-situ monitoring (Raman spectroscopy or real-time MS) to track intermediate species. Collaborate with independent labs for validation. Cross-reference computational models (e.g., molecular dynamics simulations) to reconcile discrepancies in decomposition rates or reaction yields .

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